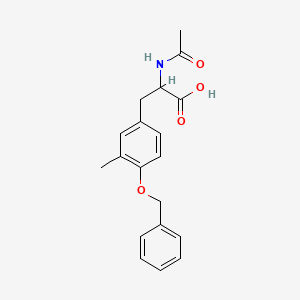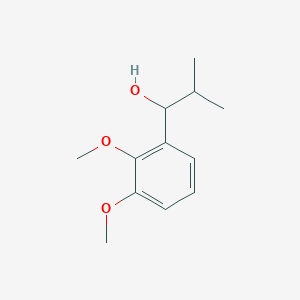
N-Acetyl-O-benzyl-3-methyl-DL-tyrosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Acetyl-O-benzyl-3-methyl-DL-tyrosine is a synthetic derivative of the amino acid tyrosine. This compound is characterized by the presence of an acetyl group attached to the nitrogen atom, a benzyl group attached to the oxygen atom, and a methyl group attached to the carbon atom of the tyrosine backbone. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-O-benzyl-3-methyl-DL-tyrosine typically involves the acetylation of the amino group, benzylation of the hydroxyl group, and methylation of the tyrosine backbone. The process can be summarized as follows:
Acetylation: The amino group of tyrosine is acetylated using acetic anhydride in the presence of a base such as pyridine.
Benzylation: The hydroxyl group is benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.
Methylation: The methyl group is introduced using methyl iodide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The reagents are added in a controlled manner, and the reaction is monitored using analytical techniques such as high-performance liquid chromatography (HPLC).
Analyse Chemischer Reaktionen
Types of Reactions
N-Acetyl-O-benzyl-3-methyl-DL-tyrosine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; typically carried out in anhydrous solvents.
Substitution: Various nucleophiles such as amines or thiols; typically carried out in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced derivatives with hydrogen addition.
Substitution: Formation of substituted derivatives with the nucleophile replacing the benzyl group.
Wissenschaftliche Forschungsanwendungen
N-Acetyl-O-benzyl-3-methyl-DL-tyrosine is used in various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in protein modification and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a drug precursor.
Industry: Used in the production of specialty chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of N-Acetyl-O-benzyl-3-methyl-DL-tyrosine involves its interaction with specific molecular targets and pathways. The acetyl and benzyl groups modify the chemical properties of the tyrosine backbone, affecting its binding affinity and reactivity. The compound can interact with enzymes and receptors, influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-Acetyl-O-benzyl-L-tyrosine
- N-Acetyl-O-methyl-DL-tyrosine
- N-Acetyl-DL-tyrosine
Uniqueness
N-Acetyl-O-benzyl-3-methyl-DL-tyrosine is unique due to the presence of the benzyl and methyl groups, which confer distinct chemical properties compared to other tyrosine derivatives. These modifications can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C19H21NO4 |
|---|---|
Molekulargewicht |
327.4 g/mol |
IUPAC-Name |
2-acetamido-3-(3-methyl-4-phenylmethoxyphenyl)propanoic acid |
InChI |
InChI=1S/C19H21NO4/c1-13-10-16(11-17(19(22)23)20-14(2)21)8-9-18(13)24-12-15-6-4-3-5-7-15/h3-10,17H,11-12H2,1-2H3,(H,20,21)(H,22,23) |
InChI-Schlüssel |
ZJGKPCPELKXBBY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)CC(C(=O)O)NC(=O)C)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(5S)-6-(5-chloropyridin-2-yl)-7-oxo-5H,6H,7H-pyrrolo[3,4-b]pyrazin-5-yl 4-methylpiperazine-1-carboxylate hydrochloride](/img/structure/B11926425.png)

![(1R)-1-[1-[2-[(1R)-1-hydroxyprop-2-enyl]naphthalen-1-yl]naphthalen-2-yl]prop-2-en-1-ol](/img/structure/B11926438.png)







![2-(Hydroxymethyl)-1H-imidazo[4,5-b]phenazine](/img/structure/B11926485.png)

![2-[4-(2-phenylethenesulfonyl)piperazin-1-yl]-N-(3-sulfamoylphenyl)acetamide](/img/structure/B11926492.png)
